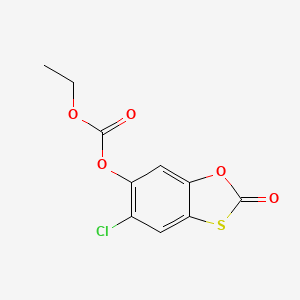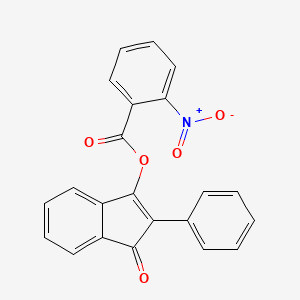
(trans,trans)-4-(Bromomethyl)-4'-pentyl-1,1'-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl is an organic compound characterized by its unique bicyclic structure. This compound features a bromomethyl group and a pentyl chain attached to a bicyclohexyl core. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl typically involves the bromination of a suitable precursor. One common method is the bromination of (trans,trans)-4-methyl-4’-pentyl-1,1’-bicyclohexyl using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various synthetic applications. The bicyclic structure provides rigidity and stability, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(trans,trans)-4-Methyl-4’-pentyl-1,1’-bicyclohexyl: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(cis,cis)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl: Different stereochemistry, which can affect its reactivity and physical properties.
(trans,trans)-4-(Chloromethyl)-4’-pentyl-1,1’-bicyclohexyl: Similar structure but with a chloromethyl group, leading to different reactivity and applications.
Uniqueness
(trans,trans)-4-(Bromomethyl)-4’-pentyl-1,1’-bicyclohexyl is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity and potential for various applications in synthesis and research.
Properties
CAS No. |
82575-65-3 |
|---|---|
Molecular Formula |
C18H33Br |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
InChI Key |
WDLNUPPGSGTGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)





![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


